molecular formula C13H13NO3S B3030306 Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate CAS No. 886503-50-0

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate

Cat. No. B3030306
CAS RN: 886503-50-0
M. Wt: 263.31
InChI Key: WVXDZBDTCMSMMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been used as a scaffold to develop new compounds with diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

The synthesis of thiazole derivatives, including Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate, involves the use of 2-aminothiazoles as a starting material . The compounds are characterized by FTIR and NMR . The synthesis process involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aldehyde/ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture is stirred and refluxed for 12 hours .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues.

Analgesic Activity

Some thiazole derivatives have been found to have analgesic, or pain-relieving, properties . This could make them useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . They could potentially be used in the development of new antibiotics or antifungal medications.

Antiviral Activity

Some thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of viral infections.

Antitumor Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . They could potentially be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This could make them useful in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

UV Absorber or Stabilizer

Organic compounds that are similar to “Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate” have been used as UV absorbers or stabilizers in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .

Future Directions

The future directions for Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The design and structure-activity relationship of these bioactive molecules could be a focus of future research .

properties

IUPAC Name

ethyl 2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-17-12(16)7-10-8-18-13(14-10)9-3-5-11(15)6-4-9/h3-6,8,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXDZBDTCMSMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428357
Record name Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate

CAS RN

886503-50-0
Record name Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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